

Forensic Structure Elucidation: 6-(3,5-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-(3,5-Difluorophenyl)picolinic acid

CAS No.: 1226098-50-5

Cat. No.: B1439829

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The compound **6-(3,5-difluorophenyl)picolinic acid** represents a critical pharmacophore in the development of synthetic auxin herbicides (e.g., florpyrauxifen-benzyl analogs) and metallo-pharmaceuticals. Its structure combines a chelating picolinic acid core with a lipophilic, metabolically stable 3,5-difluorophenyl moiety.

This guide moves beyond simple data listing. It establishes a forensic elucidation protocol. We assume the compound has been synthesized via a Suzuki-Miyaura cross-coupling of methyl 6-bromo-2-picolinate and 3,5-difluorophenylboronic acid, followed by ester hydrolysis. The challenge lies not just in confirming the structure, but in differentiating it from potential regioisomers (e.g., 3-, 4-, or 5-substituted picolinates) and verifying the integrity of the difluoro-substitution pattern.

Structural Skeleton[4][11]

- Formula: C₁₂H₇F₂NO₂

- Molecular Weight: 235.19 g/mol
- Key Features:
 - Pyridine ring (trisubstituted).
 - Phenyl ring (1,3,5-substitution pattern).
 - Carboxylic acid (potential for zwitterionic solid-state behavior).

Elucidation Workflow (SOP)

The following decision tree outlines the logical flow for confirming the structure, prioritizing non-destructive techniques before confirmatory crystallography.



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Figure 1: Step-wise analytical workflow for structure confirmation.

Mass Spectrometric Verification (HRMS)

Before NMR, we must establish the molecular formula. The presence of two fluorine atoms provides a specific mass defect but lacks the dramatic isotopic pattern of Cl or Br.

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).
- Target Ion:
- Calculated m/z: 234.0367
- Acceptance Criteria:
ppm.

- Fragmentation Logic:
 - Loss of
(
234
190) is characteristic of carboxylic acids.
 - Subsequent loss of HF is common in fluorinated aromatics.

NMR Spectroscopy: The Diagnostic Core

This section details the expected spectral signatures.^{[1][2]} The 3,5-difluorophenyl group acts as a symmetric "spin system" attached to the asymmetric pyridine.

A. ¹H NMR (Proton) - 400 MHz, DMSO-d₆

The spectrum will display two distinct aromatic regions.

Position	Shift (ppm)*	Multiplicity	Integral	Diagnostic Logic
COOH	13.0 - 13.5	Broad Singlet	1H	Acidic proton; may be invisible if exchanged with .
Py-H3	8.05 - 8.15	dd	1H	Ortho to COOH. Deshielded by carbonyl anisotropy.
Py-H4	8.15 - 8.25	t / dd	1H	Meta to N. Couples to H3 and H5.
Py-H5	8.25 - 8.35	dd	1H	Ortho to Phenyl ring. Shifted downfield by the aryl ring current.
Ph-H2', H6'	7.80 - 7.95	Multiplet	2H	Key Signal. Chemically equivalent due to symmetry. Shows coupling to F (ortho) and H4' (meta).

Ph-H4'	7.40 - 7.55	tt	1H	Fingerprint. Triplet of triplets. Large coupling to two F atoms () and small coupling to two H atoms ().
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*Note: Shifts are representative estimates based on picolinic acid and 1,3-difluorobenzene derivatives in DMSO-d6.

B. ¹⁹F NMR (Fluorine) - 376 MHz, DMSO-d6

- Signal: Single peak (indicating symmetry).
- Shift:
-108 to -112 ppm.
- Multiplicity: Triplet (coupled to H4') or multiplet (if H-coupled). Decoupled spectrum will show a singlet.
- Purity Check: Look for signals at -115 ppm (monofluoro impurities) or -160 ppm (fluoride ions).

C. ¹³C NMR (Carbon) - 100 MHz, DMSO-d6

The carbon spectrum is definitive due to C-F coupling ().

- Carbonyl (C=O): ~165 ppm (Singlet).
- C-F Carbons (C3', C5'): ~163 ppm (Doublet of doublets, Hz).

- Pyridine C2/C6: Quaternary carbons around 145-155 ppm.
- Phenyl C4': ~105 ppm (Triplet, Hz).
- Phenyl C2'/C6': ~110 ppm (Multiplet).

Connectivity & Logic (2D NMR)

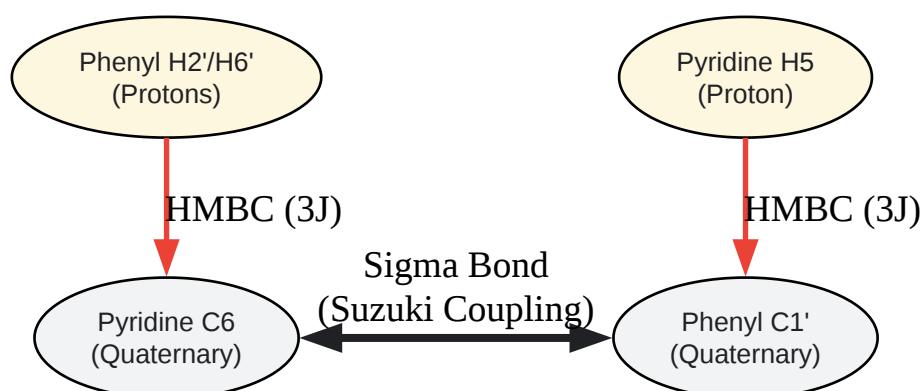
To prove the phenyl ring is at position 6 (and not 3, 4, or 5), we rely on HMBC (Heteronuclear Multiple Bond Correlation).

The "Bridge" Correlation

We must observe a long-range coupling between the protons of the phenyl ring and the carbons of the pyridine ring (and vice versa).

- Correlation A: Proton Ph-H2'/H6'
Carbon Py-C6 (3-bond coupling).
- Correlation B: Proton Py-H5
Carbon Ph-C1' (3-bond coupling).

If these correlations are absent, the rings are not connected as proposed (e.g., potential formation of an ether linkage or wrong isomer).



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Figure 2: Critical HMBC correlations establishing the biaryl bond.

Solid State Considerations (X-Ray)

Picolinic acids often crystallize as zwitterions (NH⁺ on pyridine, COO⁻ on acid) in the solid state.

- Observation: If IR spectroscopy shows a broad band ~2500-2000 cm⁻¹ (N-H⁺ stretching) and carboxylate bands (1600 cm⁻¹ asymmetric stretch), the zwitterion is present.
- Impact: This does not change the chemical identity but affects solubility and melting point (typically >130°C for this class).

References

- Picolinic Acid Characterization
 - Title: "Synthesis and structural characteristic of pyridine carboxylic acid adducts."
 - Source: CrystEngComm (RSC), 2020.
 - URL:[\[Link\]](#)
- Fluorinated Phenyl Shifts: Title: "¹H and ¹³C NMR data for 3,5-difluorobenzene derivatives."
Source: ChemicalBook / Sigma-Aldrich Spectral Libraries (General Reference).
- Synthetic Methodology (Suzuki Coupling)
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Sources

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